molecular formula C18H25O4P B13749997 Dibutyl naphthalen-2-yl phosphate CAS No. 61555-56-4

Dibutyl naphthalen-2-yl phosphate

Cat. No.: B13749997
CAS No.: 61555-56-4
M. Wt: 336.4 g/mol
InChI Key: MTQZVOBXNGHZKX-UHFFFAOYSA-N
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Description

Dibutyl naphthalen-2-yl phosphate is an organophosphate compound characterized by a phosphate core esterified with two butyl groups and a naphthalen-2-yl substituent.

The naphthalene moiety may enhance π-π interactions, making the compound suitable for applications in material science or as a specialty solvent.

Properties

CAS No.

61555-56-4

Molecular Formula

C18H25O4P

Molecular Weight

336.4 g/mol

IUPAC Name

dibutyl naphthalen-2-yl phosphate

InChI

InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

MTQZVOBXNGHZKX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups
Dibutyl naphthalen-2-yl phosphate C₁₈H₂₅O₄P* ~336.34* Not provided Two butyl esters, naphthalene
Tributyl phosphate (TBP) C₁₂H₂₇O₄P 266.32 126-73-8 Three butyl esters
Dibutyl phosphate (DBP) C₈H₁₉O₄P 194.20 Not provided Two butyl esters
Sodium naphthalen-2-yl hydrogen phosphate C₁₀H₈NaO₄P 246.13 14463-68-4 Sodium salt, naphthalene
Naphthalen-2-yl diphenyl phosphate C₂₂H₁₇O₄P 376.34 18872-49-6 Two phenyl esters, naphthalene

*Inferred from structural analogs due to lack of direct data.

Key Observations :

  • This compound shares esterification patterns with TBP and DBP but incorporates a naphthalene ring, increasing molecular weight and aromaticity compared to TBP .
  • Sodium naphthalen-2-yl hydrogen phosphate is water-soluble due to its ionic nature, whereas the dibutyl variant is likely lipophilic .
  • Naphthalen-2-yl diphenyl phosphate replaces butyl groups with phenyl rings, enhancing steric bulk and electronic effects .

Stability and Reactivity

  • Tributyl phosphate (TBP): Exhibits high thermal stability and resistance to oxidation but hydrolyzes under acidic or alkaline conditions to form DBP and monobutyl phosphate (MBP) .
  • This compound: Expected to undergo similar hydrolysis, yielding naphthalen-2-yl hydrogen phosphate and butanol. The naphthalene ring may slow hydrolysis due to steric hindrance.
  • Sodium naphthalen-2-yl hydrogen phosphate : Stable in aqueous solutions at 2–8°C, ideal for biochemical applications .

Research Findings

  • Hydrolysis Pathways : TBP hydrolysis to DBP and MBP is well-documented, with reaction rates influenced by temperature and pH . Similar mechanisms likely apply to this compound, though the naphthalene group could alter kinetics.

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